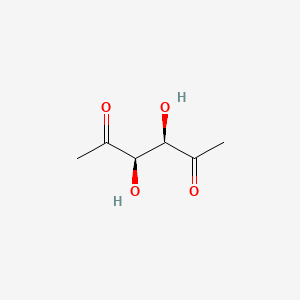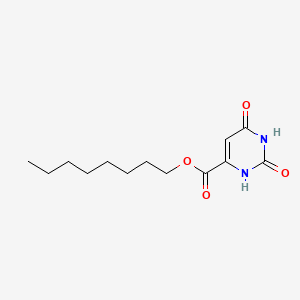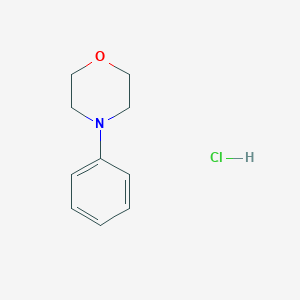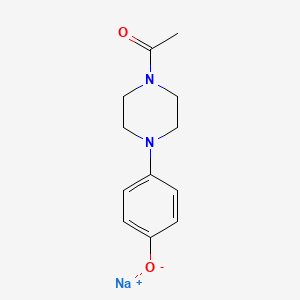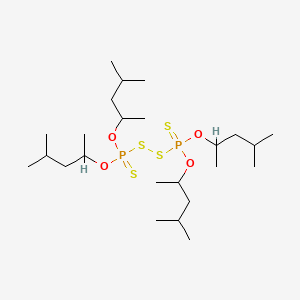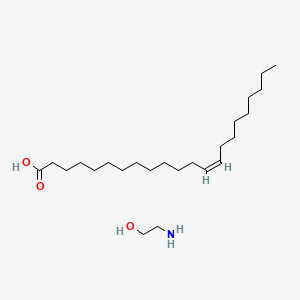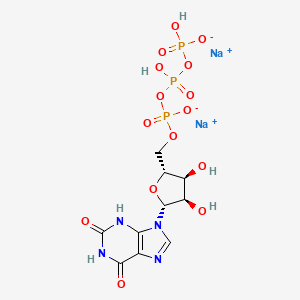
Propanoic acid, 3-(octylthio)-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(octylthio)-, ammonium salt is a chemical compound that belongs to the class of carboxylic acids and their derivatives It is characterized by the presence of a propanoic acid moiety substituted with an octylthio group and an ammonium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(octylthio)-, ammonium salt typically involves the reaction of propanoic acid with an octylthio compound in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents to facilitate the reaction. The resulting product is then treated with ammonia to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Propanoic acid, 3-(octylthio)-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Propanoic acid, 3-(octylthio)-, ammonium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of propanoic acid, 3-(octylthio)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The octylthio group may play a role in binding to hydrophobic pockets within proteins, while the ammonium ion can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Propionic acid: A simple carboxylic acid with similar structural features but lacking the octylthio group.
Ammonium propionate: The ammonium salt of propionic acid, similar in structure but without the octylthio substitution.
Octylthiol: A compound with an octylthio group but lacking the carboxylic acid moiety.
Uniqueness
Propanoic acid, 3-(octylthio)-, ammonium salt is unique due to the presence of both the octylthio group and the ammonium ion
属性
CAS 编号 |
122815-13-8 |
|---|---|
分子式 |
C11H25NO2S |
分子量 |
235.39 g/mol |
IUPAC 名称 |
azanium;3-octylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S.H3N/c1-2-3-4-5-6-7-9-14-10-8-11(12)13;/h2-10H2,1H3,(H,12,13);1H3 |
InChI 键 |
VOWAOAGIIPOKIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSCCC(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


